

# A Technical Guide to the Physical and Chemical Characteristics of Brassidyl Alcohol

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## Compound of Interest

Compound Name: 13(E)-Docosenol

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## Introduction

Brassidyl alcohol, often referred to in commercial contexts as Brassica alcohol, is a long-chain fatty alcohol derived from the oils of plants belonging to the Brassica genus, such as rapeseed (canola) and mustard seed.[1][2][3] It is typically a mixture of saturated fatty alcohols, with the primary component being 1-docosanol (also known as behenyl alcohol).[4][5] The chemical formula for 1-docosanol is  $C_{22}H_{46}O$ . [2][6] This guide will focus on the core physical and chemical characteristics of Brassidyl alcohol, with a specific emphasis on its principal constituent, 1-docosanol.

## Physical Characteristics

Brassidyl alcohol is a white, waxy solid at room temperature with a characteristic sweet odor.[2][6] It is valued in many formulations for its emollient and non-greasy texture.[2][6] The physical properties of long-chain alcohols are primarily determined by the length of their carbon chain. [7]

## Quantitative Physical Data of 1-Docosanol

Property	Value	Units	Conditions
Molecular Weight	326.60	g/mol	
Melting Point	65 - 72	°C	
Boiling Point	180	°C	at 0.22 mmHg
375 - 376	°C	at 760 mmHg (est.) <a href="#">[8]</a>	
Density	0.8063	g/mL	at 75 °C
0.7986	g/mL	at 85 °C	
0.7911	g/mL	at 95 °C	
Flash Point	195	°C	
Solubility in Water	Insoluble		
Solubility in Solvents	Soluble in ethanol, methanol, and petroleum ether; slightly soluble in ether. <a href="#">[9]</a>		

## Chemical Characteristics

The chemical behavior of Brassidyl alcohol is dictated by the hydroxyl (-OH) functional group attached to a long alkyl chain. This structure imparts both hydrophilic (from the hydroxyl group) and hydrophobic (from the alkyl chain) properties, making it useful as an emulsifier and thickener.[\[4\]](#)[\[10\]](#)

- **Stability and Reactivity:** Brassidyl alcohol is stable under normal conditions.[\[5\]](#) It is incompatible with strong oxidizing agents, acids, and alkalis.[\[5\]](#)
- **Reactions:** As a primary alcohol, it can undergo typical reactions of this class of compounds, such as esterification with carboxylic acids to form esters, and oxidation to form aldehydes and carboxylic acids.

## Spectroscopic Data for Characterization

The structure of Brassidyl alcohol and its components can be elucidated using various spectroscopic techniques.

## Spectroscopic Characteristics of Long-Chain Primary Alcohols

Technique	Region/Shift	Description of Signal
IR Spectroscopy	3300 - 3400 $\text{cm}^{-1}$	Strong, broad O-H stretching due to hydrogen bonding. <a href="#">[11]</a>
	2850 - 3000 $\text{cm}^{-1}$	C-H stretching. <a href="#">[11]</a>
	~1050 $\text{cm}^{-1}$	C-O stretching. <a href="#">[11]</a>
$^1\text{H}$ NMR Spectroscopy	3.4 - 4.5 ppm	Protons on the carbon adjacent to the hydroxyl group (-CH <sub>2</sub> OH). <a href="#">[11]</a>
	2.0 - 2.5 ppm	Proton of the hydroxyl group (-OH), often a broad singlet. <a href="#">[11]</a>
	1.2 - 1.6 ppm	Protons of the methylene groups in the alkyl chain.
	~0.9 ppm	Protons of the terminal methyl group (-CH <sub>3</sub> ).
$^{13}\text{C}$ NMR Spectroscopy	50 - 65 ppm	Carbon atom attached to the hydroxyl group (-CH <sub>2</sub> OH). <a href="#">[11]</a>
	10 - 35 ppm	Carbon atoms of the alkyl chain.
Mass Spectrometry	M-18	A peak corresponding to the loss of a water molecule (dehydration). <a href="#">[12]</a>
Various	Fragments resulting from alpha cleavage (breaking of the C-C bond adjacent to the oxygen). <a href="#">[12]</a>	

## Experimental Protocols

### Determination of Melting Point

A common method for determining the melting point of a solid organic compound like Brassidyl alcohol involves using a melting point apparatus.[\[13\]](#)

Methodology:

- A small, dry sample of the alcohol is finely powdered.[\[14\]](#)
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[\[14\]](#)
- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).  
[\[13\]](#)[\[15\]](#)
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[\[13\]](#)
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[\[13\]](#) A pure compound will have a sharp melting range of 0.5-1.0 °C.[\[13\]](#)

### General Characterization of Fatty Alcohols from a Natural Source

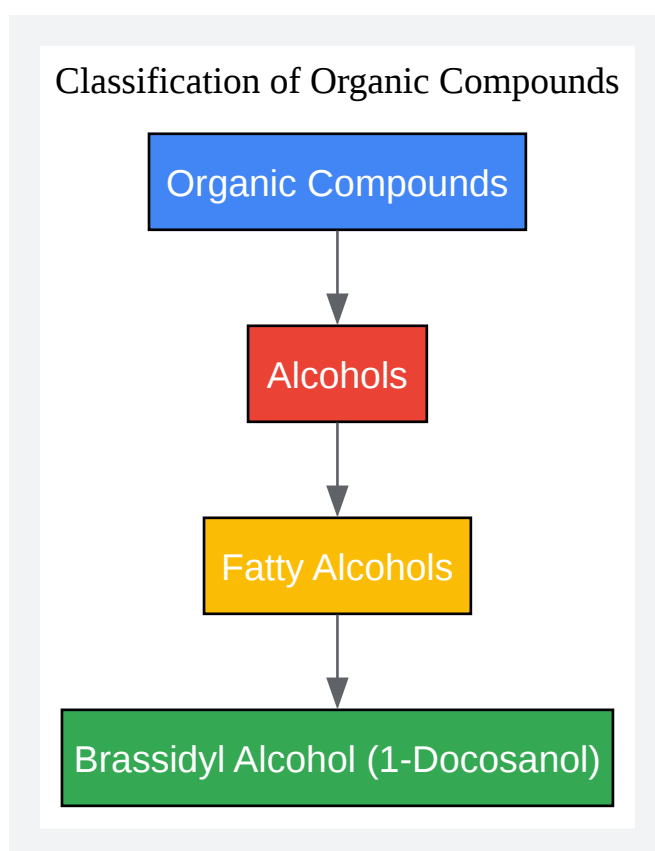
This workflow outlines the general steps for extracting and identifying fatty alcohols from a natural oil source.

Methodology:

- Saponification: The oil is heated with an ethanolic potassium hydroxide solution to hydrolyze the triglycerides into glycerol and fatty acid salts.[\[16\]](#)
- Extraction: The unsaponifiable matter, which contains the fatty alcohols, is extracted from the mixture using a nonpolar solvent like petroleum ether.[\[16\]](#)

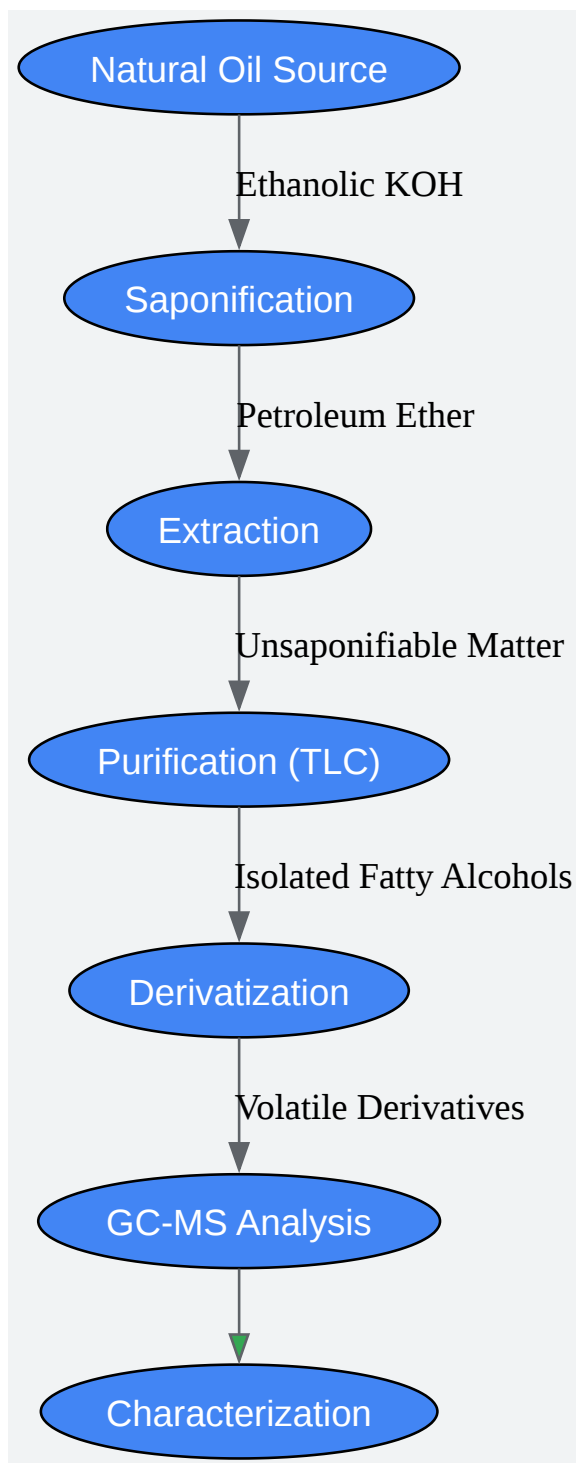
- Purification: The extracted fatty alcohols can be purified and separated using techniques like thin-layer chromatography (TLC).[16]
- Derivatization and Analysis: For analysis by gas chromatography (GC), the fatty alcohols are often derivatized (e.g., silylated) to increase their volatility.[16] The GC analysis provides information on the chain lengths and relative amounts of the different fatty alcohols in the mixture.

## Visualizations



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Caption: Classification of Brassidyl Alcohol.



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Caption: Workflow for Fatty Alcohol Characterization.

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